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Executive Summary
This technical guide provides a comprehensive overview of the compound OD36, a potent and

selective dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-

Like Kinase 2 (ALK2). Emerging research has highlighted the therapeutic potential of targeting

the NOD-like receptor (NLR) signaling pathway in inflammatory diseases, including multiple

sclerosis (MS). OD36 has demonstrated significant promise in preclinical studies by effectively

modulating this pathway. This document details the mechanism of action of OD36, presents

key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols

for its characterization, and visualizes the relevant biological pathways and experimental

workflows.

Introduction to OD36 and its Target: RIPK2
OD36 is a small molecule inhibitor identified for its potent activity against RIPK2, a critical

downstream kinase in the NOD1 and NOD2 signaling pathways.[1][2][3] These pathways are

integral to the innate immune response, recognizing bacterial peptidoglycans and initiating

inflammatory signaling. In the context of multiple sclerosis, dysregulation of this pathway is

believed to contribute to the chronic inflammation that drives neurodegeneration. By inhibiting

RIPK2, OD36 effectively curtails the downstream activation of NF-κB and MAPK signaling,

thereby reducing the production of pro-inflammatory cytokines.[1]
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Mechanism of Action of OD36
OD36 functions as an ATP-competitive inhibitor of the RIPK2 kinase domain. Its binding to the

ATP pocket prevents the autophosphorylation of RIPK2, a crucial step in its activation. This

inhibition subsequently blocks the recruitment and activation of downstream signaling

components, leading to a reduction in the inflammatory response.

Signaling Pathway
The NOD2 signaling pathway, which is inhibited by OD36, can be visualized as follows:
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Caption: NOD2 signaling pathway and the inhibitory action of OD36.

Quantitative Data
The following tables summarize the key quantitative data for OD36 from published studies.

Parameter Value Assay Type Reference

RIPK2 IC50 5.3 nM In vitro Kinase Assay [1]

ALK2 Kd 37 nM In vitro Binding Assay

ALK2 IC50 47 nM In vitro Kinase Assay

ALK2 R206H IC50 22 nM In vitro Kinase Assay

ALK1 Kd 90 nM In vitro Binding Assay
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Table 1: In Vitro Activity of OD36.

Model Dosage Effect Reference

MDP-induced

Peritonitis (mice)
6.25 mg/kg (i.p.)

- Reduced recruitment

of inflammatory cells

(neutrophils and

lymphocytes) to the

peritoneum.-

Decreased expression

of RIPK2-specific

genes and

inflammatory

cytokines/chemokines

.

[4]

Table 2: In Vivo Activity of OD36.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay (LanthaScreen™ Eu Kinase
Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that

measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by

a compound like OD36 results in a decrease in the FRET signal.

Materials:

RIPK2 enzyme

LanthaScreen™ Eu-anti-pTyr (PY20) antibody

Fluorescein-labeled poly(GT) substrate

ATP
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Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

TR-FRET Dilution Buffer

OD36 (or other test compounds)

384-well assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of OD36 in DMSO. Further dilute the

compounds in Kinase Buffer A to a 4x final concentration.

Kinase/Antibody Mixture Preparation: Prepare a 4x stock of RIPK2 enzyme and Eu-anti-pTyr

(PY20) antibody in Kinase Buffer A.

Substrate/ATP Mixture Preparation: Prepare a 4x stock of fluorescein-labeled poly(GT)

substrate and ATP in Kinase Buffer A.

Assay Assembly:

Add 5 µL of the 4x compound dilution to the assay plate.

Add 5 µL of the 4x kinase/antibody mixture to the plate.

Add 10 µL of the 4x substrate/ATP mixture to initiate the reaction.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Detection: Add 10 µL of a 2x stop/detection solution containing EDTA in TR-FRET Dilution

Buffer. Incubate for an additional 30 minutes at room temperature.

Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the

emission at 520 nm (terbium donor) and 665 nm (fluorescein acceptor).

Data Analysis: Calculate the emission ratio (665 nm / 520 nm) and plot against the

compound concentration to determine the IC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular NOD2 Signaling Assay (HEK-Blue™ hNOD2
Cells)
This assay utilizes a HEK293 cell line stably co-transfected with human NOD2 and a secreted

embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible

promoter. Activation of NOD2 by its ligand, muramyl dipeptide (MDP), leads to NF-κB activation

and subsequent SEAP expression, which can be quantified colorimetrically.

Materials:

HEK-Blue™ hNOD2 cells (InvivoGen)

HEK-Blue™ Detection medium (InvivoGen)

Muramyl Dipeptide (MDP)

OD36 (or other test compounds)

96-well cell culture plates

Procedure:

Cell Seeding: Seed HEK-Blue™ hNOD2 cells into a 96-well plate at a density of 5 x 10⁴

cells/well and incubate overnight.

Compound Treatment: Pre-incubate the cells with various concentrations of OD36 for 1 hour.

Stimulation: Stimulate the cells with MDP (100 ng/mL) and incubate for 24 hours.

SEAP Detection:

Collect 20 µL of the cell culture supernatant.

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

Add the 20 µL of supernatant to the detection medium.
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Incubation and Measurement: Incubate the plate at 37°C and monitor the color change

(purple/blue). Read the absorbance at 620-655 nm at various time points (e.g., 1-4 hours).

Data Analysis: Normalize the results to untreated controls and plot the inhibition of SEAP

activity against the compound concentration to determine the IC50 value.

In Vivo MDP-Induced Peritonitis Model
This model assesses the ability of a compound to inhibit inflammation in vivo. Intraperitoneal

injection of MDP induces the recruitment of inflammatory cells to the peritoneal cavity.

Materials:

C57BL/6 mice

Muramyl Dipeptide (MDP)

OD36

Vehicle control (e.g., DMSO/saline)

Phosphate-buffered saline (PBS)

FACS buffer (PBS + 2% FBS)

Antibodies for flow cytometry (e.g., anti-CD45, anti-Ly6G, anti-F4/80)

Procedure:

Animal Dosing: Administer OD36 (6.25 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.

Inflammation Induction: 30 minutes after compound administration, inject MDP (100 µg) i.p.

Peritoneal Lavage: After 4-6 hours, euthanize the mice and perform a peritoneal lavage by

injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

Cell Counting: Determine the total number of cells in the peritoneal lavage fluid using a

hemocytometer or an automated cell counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry:

Centrifuge the lavage fluid to pellet the cells.

Resuspend the cells in FACS buffer.

Stain the cells with fluorescently labeled antibodies to identify different immune cell

populations (e.g., neutrophils, macrophages).

Acquire the data on a flow cytometer.

Data Analysis: Analyze the flow cytometry data to quantify the number and percentage of

different immune cell populations recruited to the peritoneum. Compare the results between

the vehicle-treated and OD36-treated groups.

Visualizations
Experimental Workflow: In Vivo Peritonitis Model
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Caption: Workflow for the in vivo MDP-induced peritonitis model.
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Conclusion
OD36 is a potent and selective inhibitor of the RIPK2 kinase, a key mediator of NOD1/2

signaling. The data presented in this guide demonstrate its ability to effectively block this

inflammatory pathway in both in vitro and in vivo models. The detailed experimental protocols

provided herein offer a valuable resource for researchers investigating the therapeutic potential

of RIPK2 inhibition in multiple sclerosis and other inflammatory diseases. Further research into

the efficacy of OD36 and similar compounds in relevant disease models is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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